molecular formula C14H8BrClF3NO2 B15168566 N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634185-64-1

N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B15168566
CAS No.: 634185-64-1
M. Wt: 394.57 g/mol
InChI Key: RFZIMWULIHBHGN-UHFFFAOYSA-N
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Description

N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is a salicylanilide derivative characterized by a benzamide core substituted with a 5-chloro and 2-hydroxy group. The anilide moiety features a 2-bromo and 4-trifluoromethyl substitution. The compound’s design aligns with structure-activity relationship (SAR) trends observed in substituted salicylanilides, where halogen and trifluoromethyl groups enhance potency .

Properties

CAS No.

634185-64-1

Molecular Formula

C14H8BrClF3NO2

Molecular Weight

394.57 g/mol

IUPAC Name

N-[2-bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C14H8BrClF3NO2/c15-10-5-7(14(17,18)19)1-3-11(10)20-13(22)9-6-8(16)2-4-12(9)21/h1-6,21H,(H,20,22)

InChI Key

RFZIMWULIHBHGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps, including halogenation and amide formation. One common method involves the bromination of a trifluoromethyl-substituted phenyl compound, followed by chlorination and subsequent amide formation with a hydroxybenzamide derivative . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups can enhance its binding affinity to certain proteins and enzymes, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their substitution patterns are summarized below:

Compound Name Substituents (Anilide Ring) Core Structure Modifications
Target Compound 2-Bromo, 4-trifluoromethyl 5-Chloro-2-hydroxybenzamide
IMD-0354 (N-[3,5-Bis(CF₃)phenyl]-5-Cl-2-OH-BA) 3,5-Bis(trifluoromethyl) 5-Chloro-2-hydroxybenzamide
Compound 7 () 2-Chloro, 4-trifluoromethyl 5-Chloro-2-hydroxybenzamide
Compound 22 () 3’-Trifluoromethyl, 4’-bromo 5-Chloro-2-hydroxybenzamide
N-(3,5-Bis(CF₃)phenyl)-5-Cl-2-OH-BA () 3,5-Bis(trifluoromethyl) 5-Chloro-2-hydroxybenzamide

Key Observations :

  • The target compound’s 2-bromo, 4-trifluoromethyl substitution differs from IMD-0354’s 3,5-bis(trifluoromethyl) and Compound 7’s 2-chloro, 4-trifluoromethyl.

Key Findings :

  • Antimicrobial Activity : IMD-0354 and Compound 22 demonstrate potent activity against S. aureus (MIC 0.25 µg/mL and 0.031–0.062 µg/mL, respectively). The 3’-trifluoromethyl group in Compound 22 is critical for activity against multidrug-resistant strains . The target compound’s 4-trifluoromethyl substitution may mimic this trend, but the 2-bromo group’s impact remains unverified.
  • Enzyme Inhibition : N-(3,5-Bis(CF₃)phenyl)-5-Cl-2-OH-BA inhibits TMPRSS4 (IC₅₀ = 11 µM), suggesting trifluoromethyl groups enhance protease binding . The target compound’s 4-trifluoromethyl substitution may offer similar advantages.
  • Anticancer Activity: Compound 7 (2-chloro, 4-trifluoromethyl) shows cytotoxicity against HL-60 cells and NF-κB inhibition .

Structure-Activity Relationship (SAR) Insights

Trifluoromethyl Groups :

  • 3’- or 4’-Trifluoromethyl substitutions (e.g., Compound 22, IMD-0354) correlate with enhanced antimicrobial and anticancer activity due to increased hydrophobicity and electron-withdrawing effects .
  • The target compound’s 4-trifluoromethyl group may similarly improve target binding.

Halogen Substitutions :

  • 2-Chloro (Compound 7) vs. 2-Bromo (target compound): Bromine’s higher lipophilicity may improve bioavailability but could reduce selectivity due to steric hindrance .
  • 4’-Bromo (Compound 24 in ) retains antimicrobial activity (MIC 0.25 µg/mL), supporting bromine’s viability in certain positions .

Hydroxyl Group :

  • The 2-hydroxy group in salicylanilides is essential for hydrogen bonding with biological targets, as seen in IMD-0354 and niclosamide derivatives .

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